molecular formula C9H6N2O3 B6152717 2-hydroxy-1,5-naphthyridine-4-carboxylic acid CAS No. 1646543-10-3

2-hydroxy-1,5-naphthyridine-4-carboxylic acid

Cat. No.: B6152717
CAS No.: 1646543-10-3
M. Wt: 190.16 g/mol
InChI Key: KIVBUYRVTOUGNX-UHFFFAOYSA-N
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Description

2-Hydroxy-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings, which contribute to its unique chemical properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-1,5-naphthyridine-4-carboxylic acid typically involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . Another method includes the use of Meldrum’s acid instead of β-ketoesters to afford 4-hydroxynaphthyridines . The formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-temperature reactions and catalytic processes, are likely employed to achieve large-scale production.

Mechanism of Action

The mechanism of action of 2-hydroxy-1,5-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting essential biological processes . The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1,5-Naphthyridine-2-carboxylic acid
  • 8-Hydroxy-1,5-naphthyridine-2-carboxylic acid
  • 6-(Diphenylphosphoryl)-4-hydroxy-2-methyl-1,5-naphthyridine

Comparison: Compared to similar compounds, 2-hydroxy-1,5-naphthyridine-4-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which enhance its reactivity and potential biological activities . These functional groups allow for a wider range of chemical modifications and applications in various fields.

Properties

CAS No.

1646543-10-3

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2-oxo-1H-1,5-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-7-4-5(9(13)14)8-6(11-7)2-1-3-10-8/h1-4H,(H,11,12)(H,13,14)

InChI Key

KIVBUYRVTOUGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=O)N2)C(=O)O)N=C1

Purity

95

Origin of Product

United States

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